ent-Pazufloxacin-d4 Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Pazufloxacin-d4 Mesylate: is a deuterium-labeled form of ent-Pazufloxacin, which is the R-enantiomer of Pazufloxacin. This compound is a fluoroquinolone antibiotic and is used primarily for research purposes, particularly in the field of proteomics . It is a white solid that is soluble in water and is often used as an internal standard for the quantitative analysis of Pazufloxacin metabolites .
Preparation Methods
The preparation of ent-Pazufloxacin-d4 Mesylate involves the reaction of Pazufloxacin with methane-sulfonic acid in the presence of a solvent such as acetone. The reaction system is subjected to heating and reflux, followed by cooling and crystallization to obtain the mesylate salt . This method ensures the production of a stable compound suitable for further applications. Industrial production methods typically involve aseptic filling and freeze-drying to obtain the powder form of the compound .
Chemical Reactions Analysis
ent-Pazufloxacin-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ent-Pazufloxacin-d4 Mesylate has several scientific research applications, including:
Chemistry: Used as an internal standard for the quantitative analysis of Pazufloxacin metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Pazufloxacin.
Medicine: Utilized in the development of new antibiotics and the study of bacterial resistance mechanisms.
Industry: Applied in the production of stable isotope-labeled compounds for various analytical purposes
Mechanism of Action
The primary mechanism of action of ent-Pazufloxacin-d4 Mesylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes play essential roles in DNA replication, transcription, and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth .
Comparison with Similar Compounds
ent-Pazufloxacin-d4 Mesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantitative analysis. Similar compounds include:
Pazufloxacin Mesylate: The non-deuterium-labeled form of the compound.
Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broad spectrum of activity
These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic properties.
Properties
CAS No. |
1346602-24-1 |
---|---|
Molecular Formula |
C17H19FN2O7S |
Molecular Weight |
418.429 |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2; |
InChI Key |
UDHGFPATQWQARM-CEGXQLDXSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Synonyms |
(3R)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate; (R)-Pazufloxacin-d4 Mesylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.